1-Phenyltetrasulfane
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Overview
Description
1-Phenyltetrasulfane is an organosulfur compound characterized by a phenyl group attached to a tetrasulfane chain
Preparation Methods
1-Phenyltetrasulfane can be synthesized through several methods. One common synthetic route involves the reaction of phenylthiol with sulfur monochloride under controlled conditions. The reaction typically proceeds as follows:
C6H5SH+S2Cl2→C6H5S4H+HCl
This reaction requires careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
1-Phenyltetrasulfane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield thiols or disulfides, typically using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include mild temperatures and the use of solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyltetrasulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Phenyltetrasulfane exerts its effects involves the interaction of the tetrasulfane chain with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein function. This interaction can disrupt cellular processes, contributing to its antimicrobial and antioxidant properties.
Comparison with Similar Compounds
1-Phenyltetrasulfane can be compared to other organosulfur compounds such as:
Diphenyl disulfide: Similar in structure but with only two sulfur atoms in the chain.
Phenylthiol: Contains a single sulfur atom attached to the phenyl group.
Tetrathiolane: A cyclic compound with four sulfur atoms in a ring structure.
Properties
CAS No. |
51193-09-0 |
---|---|
Molecular Formula |
C6H6S4 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
tetrasulfanylbenzene |
InChI |
InChI=1S/C6H6S4/c7-9-10-8-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
AHQKZJDHXRWEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SSSS |
Origin of Product |
United States |
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